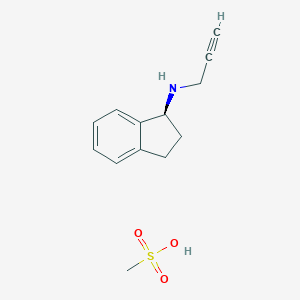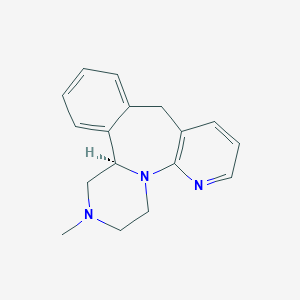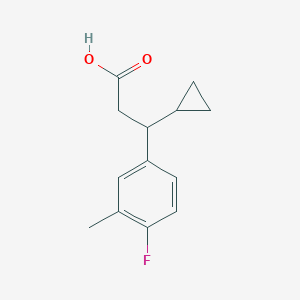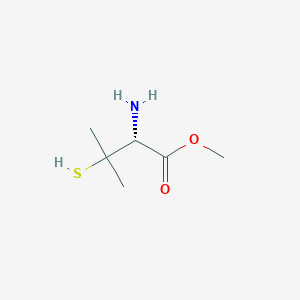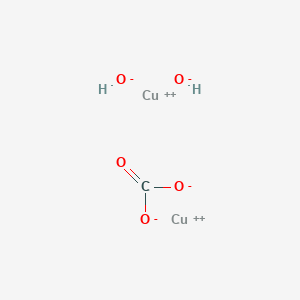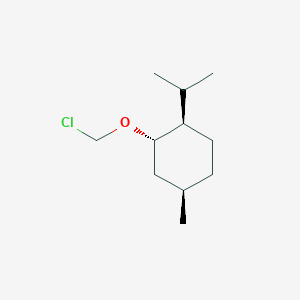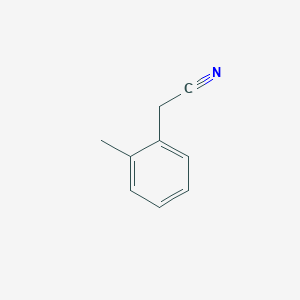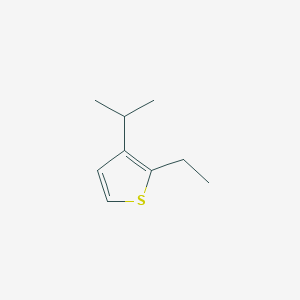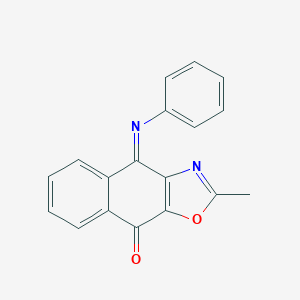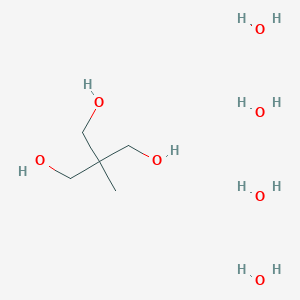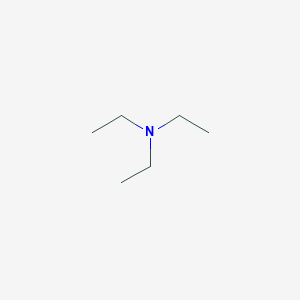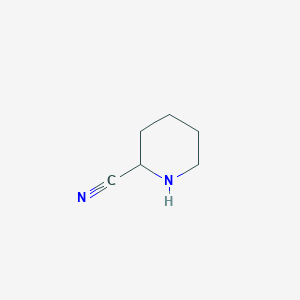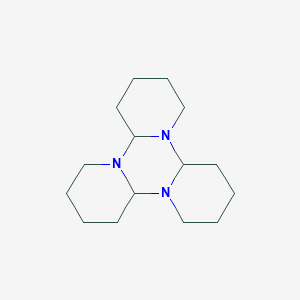![molecular formula C12H16ClNO B128587 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 77062-79-4](/img/structure/B128587.png)
1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a novel α4β2 nicotinic acetylcholine receptor (nAChR) antagonist being developed for the treatment of depressive disorders . It’s also known as Ropanicant or SUVN-911 .
Synthesis Analysis
The synthesis of 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . Another method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi .Molecular Structure Analysis
The molecular structure of 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is based on the bicyclo[3.1.0]hexane scaffold . The study focused on modifications at 1-, 2-, and 6-positions of the purine ring and variations of the 5′-position at the bicyclo[3.1.0]hexane moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride include a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Orientations Futures
The future directions for 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride could involve further exploration of its therapeutic utility in the treatment of depressive disorders . Additionally, the development of efficient and modular approaches towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules could open the gate to sp3-rich new chemical space .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-4-2-9(3-5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVYPYDYEOHUEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

